molecular formula C32H46N2O2 B11558311 ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate

ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate

Cat. No.: B11558311
M. Wt: 490.7 g/mol
InChI Key: WQJMOIBRHOOROL-UFSUQUSASA-N
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Description

Ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate is a complex organic compound with a unique structure that includes a quinoline moiety, a cyano group, and a long alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate typically involves multi-step organic reactions. One common method includes the condensation of a quinoline derivative with an appropriate aldehyde, followed by the addition of a cyano group and esterification to form the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of novel materials with unique properties, such as liquid crystals or organic semiconductors.

Mechanism of Action

The mechanism of action of ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to antibacterial effects. The cyano group can participate in various biochemical reactions, while the long alkyl chain can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E,4E)-2-cyano-4-(1-octadecyl-4(1H)-quinolinylidene)-2-butenoate
  • Ethyl (2E,4E)-2-cyano-4-(1-dodecyl-4(1H)-quinolinylidene)-2-butenoate

Uniqueness

Ethyl (2E,4E)-2-cyano-4-(1-hexadecyl-4(1H)-quinolinylidene)-2-butenoate is unique due to its specific combination of functional groups and the length of its alkyl chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C32H46N2O2

Molecular Weight

490.7 g/mol

IUPAC Name

ethyl (E,4E)-2-cyano-4-(1-hexadecylquinolin-4-ylidene)but-2-enoate

InChI

InChI=1S/C32H46N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-25-34-26-24-28(30-20-17-18-21-31(30)34)22-23-29(27-33)32(35)36-4-2/h17-18,20-24,26H,3-16,19,25H2,1-2H3/b28-22+,29-23+

InChI Key

WQJMOIBRHOOROL-UFSUQUSASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCN1C=C/C(=C\C=C(/C#N)\C(=O)OCC)/C2=CC=CC=C21

Canonical SMILES

CCCCCCCCCCCCCCCCN1C=CC(=CC=C(C#N)C(=O)OCC)C2=CC=CC=C21

Origin of Product

United States

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